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Compound of Interest

2-[2-
Compound Name: (Dimethylamino)ethoxy]benzoic
acid
CAS No.: 206261-66-7
Cat. No.: B1309043

Get Quote

Executive Summary & Compound Identity

2-[2-(Dimethylamino)ethoxy]benzoic acid is a functionalized salicylic acid derivative

characterized by an ether-linked dimethylaminoethyl side chain.[1] It serves as a critical
intermediate in the synthesis of prokinetic agents (e.g., Itopride analogs) and non-steroidal anti-
inflammatory derivatives (e.g., Benzydamine precursors). Its amphoteric nature—possessing
both a basic tertiary amine and an acidic carboxyl group—presents unique challenges in
spectral acquisition and solubility profiling.
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Property Data
IUPAC Name 2-[2-(Dimethylamino)ethoxy]benzoic acid
CAS Registry 206261-66-7
C
Molecular Formula H
NO
Molecular Weight 209.24 g/mol
Melting Point 108-109 °C (Experimental)
Appearance Off-white to white crystalline solid
Solubility Soluble in DMSO, Methanol, Water (pH

dependent)

Synthesis & Structural Logic

To understand the impurity profile and spectral nuances, one must grasp the synthetic origin.

The most robust route involves the O-alkylation of methyl salicylate followed by hydrolysis. This

prevents the formation of zwitterionic byproducts during the alkylation step.

Synthetic Workflow Visualization

The following diagram outlines the critical pathway and potential fragmentation points relevant

to Mass Spectrometry analysis.
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Figure 1: Stepwise synthesis pathway for 2-[2-(Dimethylamino)ethoxy]benzoic acid,
highlighting the ester intermediate often detected as a process impurity.

Spectral Analysis: The Core Data

The following data sets are derived from high-purity samples (>98%). Chemical shifts are
reported in DMSO-d

due to the zwitterionic nature of the compound, which often leads to broadening in non-polar
solvents like CDCI

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (400 MHz, DMSO-d

)

The proton spectrum is dominated by the 1,2-disubstituted benzene pattern and the distinct
triplets of the ethyl linker.
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)

The carbon spectrum confirms the presence of 11 unique carbon environments.
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Infrared Spectroscopy (FT-IR)

The IR spectrum is diagnostic for the "zwitterionic" character in the solid state.

e 2800-3200 cm
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(Broad): O-H stretch of the carboxylic acid, overlapping with C-H stretches. The "fermi
resonance” often seen in carboxylic acids may be obscured by the amine salt character.

e 1685 cm

(Strong): C=0 stretching vibration. This is slightly lower than typical benzoic acids (1700+)
due to internal hydrogen bonding with the ether oxygen or amine interaction.

e 1595, 1450 cm

: Aromatic C=C skeletal vibrations.

e 1245 cm

: Aryl alkyl ether C-O-C asymmetric stretch.

e 1050 cm
: C-N stretching vibration.
Mass Spectrometry (ESI-MS)
Method: Electrospray lonization (ESI) in Positive Mode. Theoretical Exact Mass: 209.1052
e [M+H]
Peak: Observed at m/z 210.11.[2] This is the base peak in positive mode.
o [M+Na]
Peak: Observed at m/z 232.09.[2]

e Fragmentation Pattern (MS/MS):

o m/z 165: Loss of dimethylamine fragment (-NH(CH

)
).

o m/z 72: Characteristic fragment for the dimethylaminoethyl chain [CH
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=CH-N(CH

o m/z 121: Hydroxybenzoyl cation (Salicylic acid core) after loss of the side chain.

Experimental Protocols
Protocol: Synthesis of Analytical Standard

Use this protocol to generate a reference standard if commercial supply is unavailable.

» Reagents: Methyl salicylate (1.0 eq), 2-Chloro-N,N-dimethylethylamine HCI (1.2 eq),
Potassium Carbonate (3.0 eq), Acetone (anhydrous).

o Alkylation:
o Suspend K

CO
in acetone in a round-bottom flask.

o Add Methyl salicylate and the amine hydrochloride.

o Reflux for 12—-16 hours. Monitor by TLC (Hexane:EtOAc 7:3).

o Filter inorganic salts and evaporate solvent to yield the Ester Intermediate (Oil).
e Hydrolysis:

o Dissolve the ester oil in Methanol (5 mL/g).

o Add 2N NaOH (2.0 eq). Stir at 60°C for 2 hours.

o Evaporate methanol. Acidify the aqueous residue with 1N HCI to pH 4-5.
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o Critical Step: Do not acidify below pH 3, or the amine will protonate and the compound will
remain water-soluble. The zwitterion precipitates best near the isoelectric point (pH ~4.5).

 Purification: Recrystallize from Ethanol/Ether to obtain white crystals (MP: 108—-109°C).

Protocol: HPLC Purity Analysis

e Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5um).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: 5% B to 90% B over 15 minutes.

Detection: UV at 230 nm (Amine absorption) and 280 nm (Aromatic).

Flow Rate: 1.0 mL/min.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Acido 2-[2-(dimetilamino)etoxi]benzoico, 95 %, Thermo Scientific 250 mg | Buy Online |
Thermo Scientific Maybridge | Fisher Scientific [fishersci.es]

e 2. PubChemLite - 2-(2-dimethylamino-ethoxy)-benzoic acid (C11H15NO3)
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e To cite this document: BenchChem. [Technical Guide: Spectral Profiling of 2-[2-
(Dimethylamino)ethoxy]benzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1309043/docs#technical-guide-spectral-profiling-of-2-
2-dimethylamino-ethoxy-benzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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